3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid
CAS No.: 874219-43-9
Cat. No.: VC2904187
Molecular Formula: C12H15BFNO3
Molecular Weight: 251.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 874219-43-9 |
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Molecular Formula | C12H15BFNO3 |
Molecular Weight | 251.06 g/mol |
IUPAC Name | [3-fluoro-5-(piperidine-1-carbonyl)phenyl]boronic acid |
Standard InChI | InChI=1S/C12H15BFNO3/c14-11-7-9(6-10(8-11)13(17)18)12(16)15-4-2-1-3-5-15/h6-8,17-18H,1-5H2 |
Standard InChI Key | NOYBFSLBXRVANN-UHFFFAOYSA-N |
SMILES | B(C1=CC(=CC(=C1)F)C(=O)N2CCCCC2)(O)O |
Canonical SMILES | B(C1=CC(=CC(=C1)F)C(=O)N2CCCCC2)(O)O |
Introduction
Chemical Properties and Structure
3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid is a complex organic compound with the molecular formula C12H15BFNO3 and a molecular weight of approximately 251.06 g/mol. The compound belongs to the class of boronic acids, which are characterized by their ability to form reversible covalent bonds with diols and other nucleophiles. This property is fundamental to their importance in organic synthesis and medicinal chemistry applications.
The structure of this compound consists of several key functional groups:
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A phenyl ring core structure
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A fluorine atom at the 3-position of the phenyl ring
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A piperidine-1-carbonyl group at the 5-position
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A boronic acid functional group (B(OH)2)
These structural elements contribute to the compound's chemical reactivity and biological interactions. The presence of the fluorine atom enhances the compound's metabolic stability, while the piperidine moiety can improve binding interactions with biological targets. The boronic acid group serves as a key reactive site for many synthetic applications.
Physical and Chemical Characteristics
Property | Value | Source |
---|---|---|
Molecular Formula | C12H15BFNO3 | |
Molecular Weight | 251.06 g/mol | |
CAS Number | 874219-43-9 | |
IUPAC Name | [3-fluoro-5-(piperidine-1-carbonyl)phenyl]boronic acid | |
InChI | InChI=1S/C12H15BFNO3/c14-11-7-9(6-10(8-11)13(17)18)12(16)15-4-2-1-3-5-15/h6-8,17-18H,1-5H2 | |
InChIKey | NOYBFSLBXRVANN-UHFFFAOYSA- |
Applications in Organic Synthesis
3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid serves as a valuable intermediate in organic synthesis. Its utility stems from the reactivity of the boronic acid functional group, which participates in various transformations.
Suzuki-Miyaura Cross-Coupling
One of the most significant applications of boronic acids is in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction allows for the formation of carbon-carbon bonds between aryl halides or pseudohalides and boronic acids. 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid can serve as a coupling partner in these reactions, enabling the synthesis of complex molecular architectures.
The reaction proceeds under relatively mild conditions, typically utilizing a palladium catalyst and a base. The boronic acid functionality undergoes transmetalation with the palladium catalyst, leading to the formation of new carbon-carbon bonds.
Other Synthetic Applications
Beyond cross-coupling reactions, this compound can participate in:
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Chan-Lam coupling with amines and alcohols
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Formation of boronate esters
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Nucleophilic addition reactions
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Oxidative transformations to phenols
These reactions expand the utility of 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid as a building block for the synthesis of complex molecules with applications in pharmaceuticals and materials science.
Applications in Medicinal Chemistry
The structural features of 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid make it particularly valuable in medicinal chemistry. The compound contributes to the development of pharmaceuticals through various mechanisms and applications.
Drug Development
In pharmaceutical research, boronic acids have gained significant attention for their unique properties:
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The ability to form reversible covalent bonds with biological targets
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Enhanced metabolic stability due to the fluorine substituent
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Improved binding affinity through the piperidine moiety
These properties make 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid and its derivatives potential candidates for developing drugs targeting various disease states.
Enzyme Inhibition
Boronic acids are known to form reversible covalent bonds with active site residues of certain enzymes, particularly those with nucleophilic groups such as serine proteases. The incorporation of 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid into drug candidates could potentially lead to selective enzyme inhibitors.
Bioisosteric Replacements
The boronic acid functional group can serve as a bioisosteric replacement for carboxylic acids and other acidic functionalities in drug development. The unique electronic and hydrogen-bonding properties of boronic acids provide opportunities to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
Related Compounds and Structure-Activity Relationships
While focusing specifically on 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid, it is worth noting that structurally similar compounds exist with varying substitution patterns. These related compounds provide insights into structure-activity relationships that can inform the design and development of new compounds with enhanced properties.
Structural Analogues
Several compounds exhibit structural similarities to 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid, including variations in:
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Position of the fluorine atom
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Nature of the nitrogen-containing ring (piperidine, pyrrolidine, etc.)
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Position of the carbonyl linkage
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Substituents on the aromatic ring
These structural variations can significantly impact the chemical reactivity, physical properties, and biological activities of the compounds.
Structure-Property Relationships
Understanding the relationship between structural features and properties is essential for the rational design of new compounds. For boronic acids like 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid, key structure-property relationships include:
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Electronic effects of substituents on boronic acid acidity
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Steric influences on reaction rates and selectivity
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Conformational preferences affecting binding to biological targets
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Lipophilicity and solubility profiles influenced by substituent patterns
Future Research Directions
Research involving 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid continues to evolve, with several promising directions for future investigation.
Synthetic Methodology Development
Opportunities exist for developing improved synthetic routes to 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid and related compounds, including:
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Greener synthesis methods with reduced environmental impact
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One-pot, multi-step procedures to streamline production
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Catalytic approaches with enhanced selectivity
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Flow chemistry adaptations for continuous manufacturing
Medicinal Chemistry Applications
The unique properties of this compound suggest several avenues for medicinal chemistry research:
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Development of targeted protein degraders incorporating the boronic acid moiety
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Exploration of covalent inhibitors for specific disease targets
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Investigation of fluorine-containing boronic acids as PET imaging agents
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Design of dual-action drug candidates leveraging both the boronic acid and piperidine functionalities
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